molecular formula C12H17N3O3 B2586047 N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide CAS No. 2361722-16-7

N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide

Cat. No. B2586047
CAS RN: 2361722-16-7
M. Wt: 251.286
InChI Key: QGPKNRDSJYQJIF-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimetic agent, meaning that it can induce cellular responses similar to those observed under low-oxygen conditions. This property of DMOG has made it a valuable tool for studying the effects of hypoxia on cellular processes and for developing new therapeutic strategies for hypoxia-related diseases.

Mechanism of Action

N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of hypoxia-inducible factor (HIF) proteins. HIF proteins play a crucial role in the cellular response to low-oxygen conditions by regulating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting prolyl hydroxylase enzymes, this compound stabilizes HIF proteins, leading to the activation of HIF-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. These effects include the induction of angiogenesis, the inhibition of cell proliferation, the promotion of apoptosis, and the modulation of glucose metabolism. This compound has also been shown to protect against ischemia-reperfusion injury and to promote neurogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide in lab experiments is its ability to mimic hypoxia without the need for low-oxygen conditions. This allows researchers to study the effects of hypoxia on cellular processes in a controlled environment. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using this compound is its potential toxicity at high concentrations. This compound has been shown to induce oxidative stress and DNA damage at high concentrations, which may limit its use in certain experiments. Additionally, this compound may have off-target effects on other cellular pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide in scientific research. One area of interest is the development of new therapeutic strategies for hypoxia-related diseases such as cancer and cardiovascular disease. This compound may be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on cellular processes. This may involve the identification of new targets of this compound and the characterization of the downstream effects of this compound on cellular pathways.
In conclusion, this compound is a valuable tool for studying the effects of hypoxia on cellular processes and for developing new therapeutic strategies for hypoxia-related diseases. Its ability to mimic hypoxia without the need for low-oxygen conditions has made it a popular choice for researchers in various fields. However, its potential toxicity and off-target effects should be taken into consideration when designing experiments.

Synthesis Methods

N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most commonly used method involves the reaction of 3,5-dimethyl-4-(bromomethyl)-1,2-oxazole with N-methyl-3-(prop-2-enoylamino)propanamide in the presence of a base such as potassium carbonate. The resulting product is then purified through various techniques such as column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In cardiovascular disease, this compound has been shown to protect against ischemia-reperfusion injury and to promote angiogenesis, the formation of new blood vessels. In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and to promote neurogenesis, the formation of new neurons.

properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-5-10(16)13-7-6-11(17)15(4)12-8(2)14-18-9(12)3/h5H,1,6-7H2,2-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKNRDSJYQJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N(C)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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